molecular formula C10H14O B174316 (1R)-1-(2-methylphenyl)propan-1-ol CAS No. 126624-06-4

(1R)-1-(2-methylphenyl)propan-1-ol

Katalognummer: B174316
CAS-Nummer: 126624-06-4
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: BYEMOPAVGULHAT-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2-Methylphenyl)-1-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Methylphenyl)-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: ®-1-(2-Methylphenyl)-1-propanone or ®-1-(2-Methylphenyl)-1-propanoic acid.

    Reduction: Hydrocarbons such as ®-1-(2-Methylphenyl)-propane.

    Substitution: ®-1-(2-Methylphenyl)-1-chloropropane.

Wissenschaftliche Forschungsanwendungen

®-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of ®-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with other molecules, affecting the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-Methylphenyl)-1-propanol: The enantiomer of ®-1-(2-Methylphenyl)-1-propanol with similar chemical properties but different biological activity.

    1-Phenyl-1-propanol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.

    2-Phenyl-2-propanol: Has the hydroxyl group on a different carbon, leading to distinct chemical behavior.

Uniqueness

®-1-(2-Methylphenyl)-1-propanol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and drug development.

Eigenschaften

CAS-Nummer

126624-06-4

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

(1R)-1-(2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

BYEMOPAVGULHAT-SNVBAGLBSA-N

Isomerische SMILES

CC[C@H](C1=CC=CC=C1C)O

SMILES

CCC(C1=CC=CC=C1C)O

Kanonische SMILES

CCC(C1=CC=CC=C1C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.